molecular formula C10H16N4O4 B8697474 tert-butyl (2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate

tert-butyl (2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B8697474
M. Wt: 256.26 g/mol
InChI Key: FOSXPHXFXFRQQM-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C10H16N4O4 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

tert-butyl N-[2-(4-nitropyrazol-1-yl)ethyl]carbamate

InChI

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(15)11-4-5-13-7-8(6-12-13)14(16)17/h6-7H,4-5H2,1-3H3,(H,11,15)

InChI Key

FOSXPHXFXFRQQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask was charged with 4-nitro-1H-pyrazole (3.5 g, 30.02 mmol), 2-(boc-amino)ethylbromide (6.9 g, 30.02 mmol), Cs2CO3 (1.07 g, 33.02 mmol) and MeCN (60 mL). The resulting reaction mixture was stirred at reflux (80° C.) for 1.5 h, then allowed to reach rt. The mixture was diluted with DCM, filtered, the filter cake was washed with DCM. The filtrate was concentrated to yield tert-butyl(2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate as a light orange oil, which was used in the next step without further purification. LC-MS conditions B: tR=0.63 min, [M+H]+=257.35.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-nitro-1H-pyrazole (2.50 g, 21.45 mmol) in MeCN (30 mL), Cs2CO3 (8.39 g, 25.74 mmol) and 2-(boc-amino)ethyl bromide (5.45 g, 23.59 mmol) was added. The resulting mixture was refluxed (80° C.) for 1.5 h, then the reaction mixture was allowed to reach rt. The mixture was diluted with DCM, filtered, the filter cake was washed with DCM and the filtrate was concentrated in vacuo. The residue was partitionned between water and EtOAc, the org. layer was separated and the aq. layer was extracted with EtOAc (1×). The combined org. layers were washed with brine, dried (MgSO4) and concentrated in vacuo. Purification was performed by FC (EtOAc/hept 7:3 to EtOAc/MeOH 9:1) to obtain tert-butyl(2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate as a slightly yellow solid which was used without further purification in the next step. LC-MS conditions A: tR=0.72 min, [M+H]+=257.08.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
8.39 g
Type
reactant
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-nitro-1H-pyrazole (5.0 g) in N,N-dimethylformamide (100 mL) were added tert-butyl(2-bromoethyl)carbamate (12 g) and cesium carbonate (19 g), and the mixture was stirred overnight at 40° C. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (13 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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